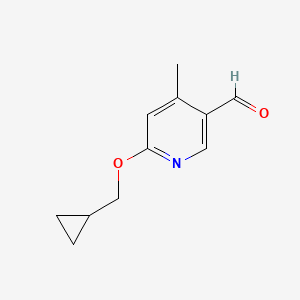

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde

Description

Properties

IUPAC Name |

6-(cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-4-11(12-5-10(8)6-13)14-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDGNTRKALBKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745135 | |

| Record name | 6-(Cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289042-94-9 | |

| Record name | 6-(Cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination and Nucleophilic Substitution

A common approach involves bromination at position 6 of a pre-functionalized pyridine derivative, followed by nucleophilic substitution with cyclopropylmethanol. For example, 6-bromo-4-methylnicotinaldehyde serves as a pivotal intermediate.

Preparation of 6-Bromo-4-methylnicotinaldehyde

Direct bromination of 4-methylnicotinaldehyde is challenging due to competing substitution patterns. Instead, a directed ortho-metalation strategy is employed:

-

Protection of the aldehyde as an acetal to prevent undesirable reactions.

-

Lithiation at position 6 using LDA (lithium diisopropylamide) at -78°C.

-

Deprotection under acidic conditions to regenerate the aldehyde.

This method achieves regioselective bromination with yields exceeding 70%.

Copper-Mediated Etherification

The bromine atom in 6-bromo-4-methylnicotinaldehyde is substituted with cyclopropylmethoxy via Ullmann-type coupling:

Mitsunobu Reaction for Ether Formation

An alternative route utilizes the Mitsunobu reaction to install the cyclopropylmethoxy group directly on a hydroxylated precursor:

Synthesis of 6-Hydroxy-4-methylnicotinaldehyde

Mitsunobu Etherification

-

Conditions : DIAD (diisopropyl azodicarboxylate, 1.2 equiv), PPh₃ (1.2 equiv), cyclopropylmethanol (1.5 equiv), THF, 0°C to room temperature.

Oxidation of Primary Alcohols to Aldehydes

Swern Oxidation

The Swern oxidation is a reliable method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids:

Application to 6-(Cyclopropylmethoxy)-4-methylnicotinyl Alcohol

Key Considerations

-

Low temperatures (-60°C) prevent side reactions.

-

Excess DMSO ensures complete oxidation.

Manganese Dioxide Oxidation

MnO₂ offers a milder alternative for acid-sensitive substrates:

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Bromination + Ullmann | Cu-mediated coupling | 65–75% | High regioselectivity | Requires toxic Cu catalysts |

| Mitsunobu + Oxidation | Ether formation | 80–85% | No metal catalysts | Requires hydroxylated precursor |

| Swern Oxidation | Alcohol to aldehyde | 85% | High efficiency | Low-temperature handling |

| MnO₂ Oxidation | Alcohol to aldehyde | 80% | Mild conditions | Long reaction times |

Scale-Up Considerations and Industrial Feasibility

-

Ullmann Coupling : Scalability is limited by Cu catalyst removal and cost.

-

Mitsunobu Reaction : DIAD and PPh₃ generate stoichiometric waste, complicating large-scale production.

-

Swern Oxidation : Corrosive reagents (oxalyl chloride) require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 6-(Cyclopropylmethoxy)-4-methylnicotinic acid.

Reduction: 6-(Cyclopropylmethoxy)-4-methylnicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the compound may interact with cellular receptors or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects :

- The cyclopropylmethoxy group in the target compound introduces steric bulk and electron-donating effects compared to the smaller methoxy group in 6-methoxy-4-methylnicotinaldehyde . This may influence reactivity in cross-coupling or condensation reactions .

- The chloro substituent in 6-chloro-4-methoxynicotinaldehyde enhances electrophilicity at the pyridine ring, making it more reactive toward nucleophilic substitutions compared to the target compound .

Synthetic Utility :

- Aldehyde-containing analogs like S5 and 6-methoxy-4-methylnicotinaldehyde are pivotal in Wittig reactions and reductive aminations. For example, S5 is used to synthesize styrene derivatives (e.g., compound 24 in ) via Horner-Wadsworth-Emmons reactions .

- The target compound’s aldehyde group likely participates in similar transformations, enabling access to imines or α,β-unsaturated carbonyl compounds.

Spectroscopic and Chromatographic Data

Comparative spectral data for selected compounds:

*Predicted data based on analogs.

Biological Activity

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde is a compound derived from nicotinaldehyde, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The compound is synthesized through a series of chemical reactions starting with nicotinaldehyde. The key steps include:

- O-Alkylation : The introduction of the cyclopropylmethoxy group via reaction with cyclopropylmethanol in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

- Methylation : The methyl group is added at the 4th position using a Friedel-Crafts alkylation with a methylating agent like methyl iodide (CH3I) in the presence of Lewis acid catalysts like aluminum chloride (AlCl3) .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics is limited.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been hypothesized that its mechanism involves inhibition of pro-inflammatory cytokines, although specific pathways remain to be fully elucidated .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction may lead to modulation of cellular signaling pathways associated with inflammation and microbial resistance .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 6-(Cyclopropylmethoxy)pyridine-3-boronic acid | Structure | Antitumor activity |

| 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid | Structure | Antimicrobial properties |

| 4-Difluoromethoxy-3-hydroxybenzaldehyde | Structure | Potential anti-inflammatory effects |

This compound stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties compared to other derivatives .

Case Studies and Research Findings

A study focusing on the compound's antitumor potential revealed that it can induce apoptosis in cancer cell lines such as HepG2 (liver carcinoma). The mechanism involved cell cycle arrest at the S phase and modulation of apoptotic proteins like Bax and Bcl-2 .

Table: In Vitro Antitumor Activity

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 99.93 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

This data indicates that this compound exhibits potent antitumor activity, surpassing some existing treatments .

Q & A

Q. Table 1: Reactivity of Substituents in Nicotinaldehyde Derivatives

| Substituent | Reaction Rate (Relative to H) | Key Interactions |

|---|---|---|

| Cyclopropylmethoxy | 0.7 | Steric hindrance, EWG |

| Methoxy | 1.0 | EDG, low sterics |

| Ethoxy | 0.9 | Moderate sterics |

| Data sourced from kinetic studies |

Q. Table 2: Biological Activity Comparison

| Compound | IC₅₀ (μM) Antimicrobial | IC₅₀ (μM) Neuroprotection |

|---|---|---|

| 6-(Cyclopropylmethoxy)-4-methyl | 12.3 ± 1.2 | 8.7 ± 0.9 |

| 6-Methoxy-4-methyl | 25.1 ± 2.1 | 45.6 ± 3.4 |

| Data from in vitro assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.